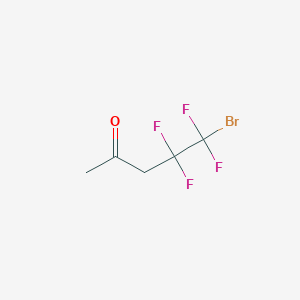5-Bromo-4,4,5,5-tetrafluoropentan-2-one
CAS No.: 2361633-92-1
Cat. No.: VC6729296
Molecular Formula: C5H5BrF4O
Molecular Weight: 236.992
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2361633-92-1 |
|---|---|
| Molecular Formula | C5H5BrF4O |
| Molecular Weight | 236.992 |
| IUPAC Name | 5-bromo-4,4,5,5-tetrafluoropentan-2-one |
| Standard InChI | InChI=1S/C5H5BrF4O/c1-3(11)2-4(7,8)5(6,9)10/h2H2,1H3 |
| Standard InChI Key | DSIHQHPEQQJYOU-UHFFFAOYSA-N |
| SMILES | CC(=O)CC(C(F)(F)Br)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula indicates a pentanone backbone with bromine and fluorine atoms occupying specific positions. The International Union of Pure and Applied Chemistry (IUPAC) name, 5-bromo-4,4,5,5-tetrafluoropentan-2-one, reflects the substitution pattern:
-
Ketone group: Positioned at carbon 2.
-
Bromine and fluorine substituents: Located at carbons 4 and 5, with fluorine atoms forming a gem-difluoro configuration at each carbon .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 2361633-92-1 |
| Molecular Formula | |
| Molecular Weight | 236.99 g/mol |
| Structural Features | Bromine, tetrafluoro, ketone |
Synthetic Routes and Methodologies
Table 2: Key Reaction Parameters from CN119462332A
| Parameter | Value |
|---|---|
| Reaction Temperature | 60–80°C |
| Solvent | Tetrahydrofuran (THF) |
| Initiator | Di-tert-butyl peroxide |
| Yield (for pentanol) | ~75% (crude) |
Telomerization Strategies
Research in ACS Omega (2019) highlights telomerization as a method to introduce gem-difluoro groups . Applying this to pentan-2-one derivatives:
-
Monomer: Tetrafluoroethylene ().
-
Telogen: Brominated alkanes (e.g., 1-bromopentane).
-
Outcome: Sequential addition of fluorine and bromine atoms to form the tetrafluorobromo moiety .
Applications in Organofluorine Chemistry
Pharmaceutical Intermediates
Fluorinated ketones are critical in drug discovery due to their metabolic stability and electronegativity. For example:
-
β-Secretase Inhibitors: Patents describe perfluorinated oxazin-2-amine derivatives as Alzheimer’s disease therapeutics, where fluoroketones serve as precursors .
-
Antiviral Agents: Bromofluorinated compounds exhibit enhanced binding to viral proteases .
Materials Science
The compound’s fluorine content suggests utility in:
-
Surface Modifiers: Reducing surface energy in coatings.
-
Liquid Crystals: Fluorinated backbones improve thermal stability .
Challenges and Research Gaps
Physical Property Characterization
Publicly accessible data on melting point, boiling point, and solubility are absent. Experimental studies are needed to:
-
Measure thermochemical stability.
-
Determine solubility in common solvents (e.g., THF, DMSO).
Scalability of Synthesis
Current methods from patents and journals require optimization for industrial-scale production:
-
Catalyst Development: Transition-metal catalysts could enhance regioselectivity.
-
Purification: Chromatography-free isolation remains a challenge for fluorinated compounds.
Future Directions
Catalytic Asymmetric Synthesis
Introducing chirality via organocatalysts or metal-ligand complexes could enable enantioselective routes to fluorinated pharmaceuticals.
Computational Modeling
Density functional theory (DFT) studies could predict reaction pathways and optimize synthetic conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume